(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone
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Overview
Description
(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Methanone Formation: The final step involves the formation of the methanone linkage between the two piperidine rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential pharmacological activities. Piperidine derivatives are known for their activity on the central nervous system, and this compound could be investigated for similar effects.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone would depend on its specific interactions with molecular targets. Typically, piperidine derivatives can interact with receptors or enzymes, modulating their activity. The presence of the tosyl group may enhance the compound’s ability to bind to specific targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a simple piperidine ring.
N-Methylpiperidine: A derivative with a methyl group at the nitrogen atom.
Tosylpiperidine: A derivative with a tosyl group at the nitrogen atom.
Uniqueness
(3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone is unique due to the combination of a methyl group and a tosyl group on the piperidine rings, along with the methanone linkage. This unique structure may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-5-7-18(8-6-15)25(23,24)21-12-9-17(10-13-21)19(22)20-11-3-4-16(2)14-20/h5-8,16-17H,3-4,9-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXCRTYNHYQGOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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